

# Spectroscopic analysis (NMR, Mass Spectrometry) of Feglymycin for structure confirmation

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## Compound of Interest

Compound Name: *Feglymycin*

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## Unveiling the Molecular Architecture of Feglymycin: A Spectroscopic Approach

A definitive guide to the structural confirmation of the potent antiviral and antibacterial agent, **Feglymycin**, through advanced spectroscopic techniques. This report details the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate its complex peptide structure, offering a comparative analysis with the well-characterized antibiotic, Teixobactin.

In the quest for novel therapeutics to combat drug-resistant pathogens and viral threats, a thorough understanding of a candidate molecule's structure is paramount. **Feglymycin**, a peptide antibiotic, has demonstrated significant antiviral activity against HIV and antibacterial action against methicillin-resistant *Staphylococcus aureus* (MRSA).<sup>[1][2]</sup> Its intricate structure, composed of 13 amino acids including non-proteinogenic 3-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine residues, necessitates a multi-faceted analytical approach for unambiguous confirmation.<sup>[3]</sup> This guide provides an in-depth comparison of the spectroscopic data that underpins the structural elucidation of **Feglymycin**, with comparative data from Teixobactin, another complex peptide antibiotic, to highlight the power of these techniques.

# Mass Spectrometry: Deciphering the Elemental Composition and Sequence

High-resolution mass spectrometry (HR-MS) is a cornerstone in the initial characterization of novel compounds. For **Feglymycin**, HR-MS analysis established a molecular weight of 1900.90 g/mol, corresponding to the molecular formula  $C_{95}H_{97}N_{13}O_{30}$ .<sup>[3]</sup> This foundational data provides the elemental blueprint from which the structural puzzle is assembled. Further fragmentation analysis using tandem mass spectrometry (MS/MS) confirms the amino acid sequence of the linear peptide, corroborating the sequence determined by NMR spectroscopy.<sup>[3]</sup>

In a comparative context, the discovery of Teixobactin involved the identification of a compound with a molecular mass of 1,242 Da, which was not found in existing databases.<sup>[4]</sup> This initial mass determination was the first step in its journey to structural elucidation.

Compound	Molecular Formula	Molecular Weight (g/mol)	Mass Spectrometry Method
Feglymycin	$C_{95}H_{97}N_{13}O_{30}$	1900.90	HR-MS, MS/MS
Teixobactin	$C_{58}H_{95}N_{15}O_{15}$	1242	Mass Spectrometry

Table 1: Comparative Mass Spectrometry Data for **Feglymycin** and Teixobactin.

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

While mass spectrometry provides the overall formula and sequence, NMR spectroscopy offers a detailed view of the atomic connectivity and stereochemistry of the molecule. A suite of 1D and 2D NMR experiments, including  $^1H$  NMR,  $^{13}C$  NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to piece together the molecular structure.

The structure of **Feglymycin** was determined by  $^1H$  and  $^{13}C$  NMR spectroscopy.<sup>[3]</sup> Although specific chemical shift data for **Feglymycin** is not publicly available in comprehensive tables, the process of its structural elucidation would have followed a standard workflow. For illustrative

purposes, a similar workflow is detailed for Teixobactin, for which more extensive NMR data is accessible. The analysis of Teixobactin's structure was based on  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC NMR spectra.[4]

NMR Experiment	Purpose	Information Gained for Structure Elucidation
$^1\text{H}$ NMR	Identifies proton environments.	Reveals the number and type of protons, their chemical environment, and neighboring protons through spin-spin coupling.
$^{13}\text{C}$ NMR	Identifies carbon environments.	Determines the number and type of carbon atoms in the molecule.
COSY	Correlates coupled protons.	Establishes proton-proton connectivities within a spin system, helping to identify amino acid side chains.
HSQC	Correlates protons to directly attached carbons.	Links protons to their corresponding carbon atoms, aiding in the assignment of $^{13}\text{C}$ signals.
HMBC	Correlates protons to carbons over 2-3 bonds.	Establishes long-range proton-carbon connectivities, crucial for linking different amino acid fragments and determining the overall peptide sequence.

Table 2: Role of Different NMR Experiments in Peptide Structure Elucidation.

## Experimental Protocols

The successful application of these spectroscopic techniques relies on meticulous experimental procedures.

### Mass Spectrometry (General Protocol):

- Sample Preparation: A purified sample of the antibiotic is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
- Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for large molecules like peptides.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., time-of-flight or Orbitrap) where their mass-to-charge ratio ( $m/z$ ) is measured with high accuracy.
- Fragmentation (for MS/MS): For sequencing, precursor ions corresponding to the protonated molecule are selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides information about the amino acid sequence.

### NMR Spectroscopy (General Protocol):

- Sample Preparation: A few milligrams of the purified antibiotic are dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O) to minimize solvent signals in the <sup>1</sup>H NMR spectrum.
- Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz or higher). A series of 1D and 2D NMR experiments are performed.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectra.
- Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the various spectra are analyzed to assign all proton and carbon signals and to establish the connectivity of the molecule.

## Visualizing the Workflow

The logical flow of experiments in confirming a molecular structure is critical. The following diagram illustrates the general workflow for the spectroscopic analysis of a novel peptide

antibiotic like **Feglymycin**.

#### Workflow for Spectroscopic Structure Confirmation of Feglymycin



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